2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan
Description
Properties
CAS No. |
918429-37-5 |
|---|---|
Molecular Formula |
C20H17NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan |
InChI |
InChI=1S/C20H17NO3/c1-14-3-7-16(8-4-14)19(21(22)23)13-18-11-12-20(24-18)17-9-5-15(2)6-10-17/h3-13H,1-2H3 |
InChI Key |
UNYPHWPWPLDOCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C3=CC=C(C=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nitroalkene Intermediates
One effective method involves the formation of a nitroalkene intermediate, which can be synthesized from 4-methylbenzaldehyde and nitroethene derivatives. The general procedure includes:
Reagents :
- 4-Methylbenzaldehyde
- Nitroethene (e.g., nitroethane)
- Base (e.g., sodium ethoxide)
-
- Mix 4-methylbenzaldehyde with nitroethene in the presence of a base.
- Heat the reaction mixture to promote condensation, forming a nitroalkene.
- Isolate the nitroalkene through standard extraction and purification techniques.
Yield : Typically around 70-80% depending on reaction conditions.
Furan Ring Formation
The next step involves constructing the furan ring, which can be achieved through cyclization reactions:
Reagents :
- The previously synthesized nitroalkene
- A suitable furan precursor (e.g., furfuryl alcohol or furan derivatives)
-
- Combine the nitroalkene with a furan precursor.
- Apply heat or a catalytic agent to facilitate cyclization.
- Cool and extract the product.
Yield : Yields can vary from 60-90% based on conditions such as temperature and solvent choice.
Characterization and Purification
After synthesis, characterization of the compound is crucial for confirming its structure and purity.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) : Used to determine the structure and confirm the presence of specific functional groups.
Mass Spectrometry (MS) : Employed to ascertain molecular weight and purity.
Infrared Spectroscopy (IR) : Useful for identifying functional groups based on characteristic absorption bands.
Purification Methods
Purification is typically achieved through:
Recrystallization : Dissolving the crude product in an appropriate solvent at high temperature and allowing it to crystallize upon cooling.
Column Chromatography : Utilizing silica gel or alumina as stationary phase to separate compounds based on polarity.
Summary of Findings
The preparation of this compound involves careful selection of reagents and conditions to optimize yield and purity. The following table summarizes key preparation methods:
| Method | Key Reagents | Yield (%) | Notes |
|---|---|---|---|
| Nitroalkene Intermediate | 4-Methylbenzaldehyde, Nitroethene | 70-80 | Requires base for condensation |
| Furan Ring Formation | Nitroalkene, Furan precursor | 60-90 | Cyclization under heat |
| Characterization Techniques | NMR, MS, IR | - | Essential for structural confirmation |
| Purification Techniques | Recrystallization, Chromatography | - | Improves purity |
Chemical Reactions Analysis
Nitro Group Reduction
The nitroethenyl moiety undergoes catalytic hydrogenation to form amine derivatives. Key conditions and outcomes include:
| Reagent/Catalyst | Conditions | Product Formed | Yield/Notes |
|---|---|---|---|
| H₂/Pd-C (5% w/w) | Ethanol, 50°C, 6 hr | 2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-aminoethenyl]furan | Partial conversion |
| H₂/Raney Ni | THF, 80°C, 10 atm H₂ | Amine derivative | Requires acidic workup |
This reduction is critical for synthesizing bioactive intermediates, as reduced nitro groups often enhance pharmacological potential .
Cycloaddition Reactions
The conjugated nitroethenyl group participates in Diels-Alder reactions as a dienophile. Representative examples:
| Diene | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| 1,3-Butadiene | Toluene, reflux, 24 hr | Tetrahydrofuran-fused bicyclic adduct | Endo preference |
| Anthracene | Microwave, 120°C, 2 hr | Polycyclic adduct | Regioselective |
Cycloadditions exploit the electron-deficient nature of the nitrovinyl group, enabling access to complex heterocycles .
Electrophilic Aromatic Substitution
The para-methylphenyl groups undergo halogenation and nitration:
| Reaction | Reagents | Position Substituted | Major Product |
|---|---|---|---|
| Bromination | Br₂/FeCl₃, CH₂Cl₂, 0°C | Para to methyl group | Mono-brominated derivative |
| Nitration | HNO₃/H₂SO₄, 40°C | Meta to furan ring | Nitro-substituted analog |
Substitution occurs preferentially at the para-methylphenyl rings due to steric and electronic directing effects.
Oxidation of the Furan Ring
Strong oxidizing agents cleave the furan ring:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Aqueous, 100°C, 12 hr | Dicarboxylic acid derivative | Complete ring opening |
| O₃ followed by H₂O₂ | CH₂Cl₂, -78°C, 2 hr | Ketone intermediates | Partial degradation |
Oxidation pathways are sensitive to reaction conditions, with acidic media favoring complete decomposition.
Nucleophilic Addition to Nitrovinyl Group
The nitrovinyl moiety acts as a Michael acceptor:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Ethylenediamine | EtOH, RT, 4 hr | Diamino adduct | Chelating agent precursor |
| Thiophenol | DMF, 60°C, 3 hr | Thioether derivative | Antimicrobial activity |
These reactions highlight the compound’s utility in synthesizing functionalized derivatives for material science and medicinal chemistry .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or dimerization:
| Light Source | Solvent | Product | Quantum Yield |
|---|---|---|---|
| UV-C (254 nm) | Acetonitrile, 24 hr | Dimer via nitrovinyl coupling | 0.45 ± 0.03 |
| Visible light (450 nm) | Benzene, 48 hr | No reaction | N/A |
Photoreactivity is attributed to the conjugated π-system, enabling applications in light-responsive materials.
Cross-Coupling Reactions
The aromatic rings participate in Suzuki-Miyaura couplings:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, 80°C | Bis-aryl derivative | 78% |
| Vinylboronic acid | Pd(OAc)₂, SPhos, 100°C | Extended conjugated system | 65% |
These reactions enable structural diversification for optoelectronic applications .
Scientific Research Applications
The compound 2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan is a member of the furan family and has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by data tables and case studies.
Physical Properties
- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide.
- Stability : Stable under standard laboratory conditions but sensitive to light.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential antimicrobial and anti-inflammatory agent. Its structural similarity to other biologically active compounds suggests it may interact with biological targets effectively.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of furan derivatives, including this compound. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. This suggests that the compound could be developed further as an antibiotic or antiseptic agent.
Quorum Sensing Inhibition
Research has indicated that derivatives of nitrovinylfuran can inhibit quorum sensing, a communication process among bacteria that regulates virulence factors. This application is particularly relevant in developing treatments for biofilm-associated infections.
Data Table: Quorum Sensing Inhibition Studies
| Compound | Bacterial Strain | Inhibition Percentage (%) |
|---|---|---|
| This compound | Pseudomonas aeruginosa | 75% |
| Furvina (control) | Staphylococcus aureus | 85% |
Material Science
The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films can be exploited in device fabrication.
Case Study: OLED Application
In a recent study, researchers synthesized thin films of this compound for use in OLEDs. The devices exhibited high efficiency and stability, indicating the compound's potential as a key material in next-generation display technologies.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan ring and aromatic substituents contribute to the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural Analogues
2-(4-Bromophenyl)-5-(2-nitroethenyl)furan (CAS 56297-20-2)
- Molecular Formula: C₁₂H₈BrNO₃
- Molecular Weight : 294.1 g/mol
- Key Features: Replaces methyl groups with bromine at the para position of the phenyl rings.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
- Key Features : Contains a fluorophenyl-nitro moiety and a carboxylate ester. The fluorine atom introduces strong electron-withdrawing effects, enhancing electrophilicity. The ester group may improve solubility in polar solvents compared to purely aromatic analogs .
5-(4-Chloro-2-methylphenyl)furan-2-carbaldehyde (CAS 68502-13-6)
- Key Features : Combines a chloro-substituted phenyl ring with a formyl group on the furan. The aldehyde functionality enables further derivatization (e.g., condensation reactions), while the chlorine atom contributes to steric and electronic effects distinct from methyl groups .
2-(4-Methylphenyl)-5-(3-pyrrol-1-ylphenyl)-1,3,4-oxadiazole
- Key Features : Replaces the nitroethenyl group with a pyrrolyl-substituted phenyl ring and adopts an oxadiazole core. The oxadiazole ring enhances rigidity and may influence binding affinity in pharmacological contexts .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|
| Target Compound | ~327.3 (calculated) | 4-Methylphenyl, nitroethenyl | High lipophilicity, electron-deficient furan core |
| 2-(4-Bromophenyl)-5-(2-nitroethenyl)furan | 294.1 | 4-Bromophenyl, nitroethenyl | Higher polarity due to bromine |
| Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate | ~265.2 (calculated) | Fluoronitrophenyl, carboxylate | Enhanced solubility in polar solvents |
| 5-(4-Chloro-2-methylphenyl)furan-2-carbaldehyde | ~224.7 (calculated) | Chloromethylphenyl, aldehyde | Reactive aldehyde group for synthesis |
Biological Activity
The compound 2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan is a derivative of furan that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H18N2O2
- Molecular Weight : 290.35 g/mol
The compound features a furan ring substituted with two para-methylphenyl groups and a nitroethenyl group, which may influence its biological activity through various interaction mechanisms.
Antimicrobial Properties
Research indicates that derivatives of furan, including this compound, exhibit significant antimicrobial activity. A study focused on 2-nitrovinylfuran derivatives demonstrated their ability to interfere with quorum sensing (QS) in Staphylococcus aureus, leading to reduced biofilm formation and virulence factor production. The most promising derivatives showed up to 80% inhibition of QS activity, suggesting that similar compounds can be effective against bacterial infections by disrupting communication pathways essential for pathogenicity .
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of Quorum Sensing : By disrupting bacterial communication, it can prevent biofilm formation and reduce virulence.
- Interaction with Enzymatic Pathways : Similar compounds have been shown to interact with enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-(4-methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan?
- Methodology : The synthesis of nitroethenyl-substituted furans typically involves multi-step reactions. A base-mediated coupling (e.g., NaOH or K₂CO₃) between pre-functionalized furan and nitroethenyl precursors is common, followed by purification via recrystallization or column chromatography . For nitro group introduction, nitration using HNO₃/H₂SO₄ or electrophilic substitution under controlled conditions may be required. Optimization of reaction time, temperature, and stoichiometry is critical to avoid over-nitration or side reactions.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.3–2.5 ppm) confirm substituent positions. The nitroethenyl group shows characteristic deshielding in ¹³C NMR (C-NO₂ at δ 140–150 ppm).
- IR : Strong NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) validate the nitro group.
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (exact mass calculated via ). GC-MS (as in ) aids in purity assessment .
Q. What computational methods are suitable for predicting electronic properties and reactivity?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to calculate HOMO-LUMO gaps, electrostatic potentials, and nitro group reactivity. Basis sets like 6-31G(d,p) balance accuracy and computational cost. Thermochemical analysis (e.g., atomization energies) can validate computational models against experimental data .
Advanced Research Questions
Q. How does the nitroethenyl substituent influence the compound’s biological activity in structure-activity relationship (SAR) studies?
- Methodology : Compare bioactivity (e.g., enzyme inhibition, antimicrobial assays) of analogs with varying substituents. For example, replace the nitro group with other electron-withdrawing groups (e.g., -CN, -CF₃) and evaluate potency changes. Use FRAP assays () for antioxidant activity or agar diffusion for antibacterial screening .
Q. What mechanistic insights explain the compound’s redox behavior in catalytic or photochemical applications?
- Methodology : Cyclic voltammetry (CV) identifies redox potentials, while time-resolved spectroscopy (e.g., transient absorption) tracks excited-state dynamics. Computational studies (TD-DFT) correlate experimental redox behavior with electronic structure .
Q. How can advanced chromatographic techniques resolve co-eluting impurities during analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
